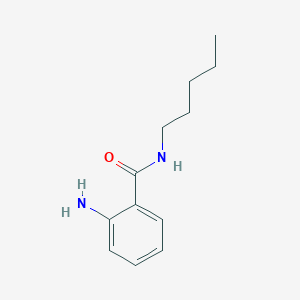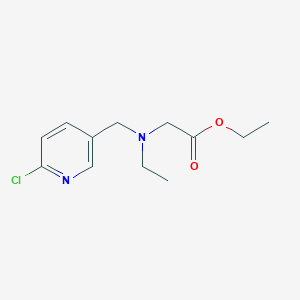
2-Amino-N-Pentylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-pentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to the benzamide structure, with a pentyl chain extending from the nitrogen atom
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its cytotoxic effects on cancer cell lines.
Medicine: Due to its ability to interact with biological targets, 2-Amino-N-pentylbenzamide is being investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
Target of Action
Similar compounds such as 2-aminobenzamide derivatives have been reported to targetBcr-Abl and histone deacetylase (HDAC) . These targets play crucial roles in cell signaling and gene expression, respectively.
Mode of Action
For instance, 2-aminobenzamide derivatives have been shown to inhibit Bcr-Abl and HDAC, thereby affecting cell proliferation and gene expression .
Biochemical Pathways
Inhibition of bcr-abl and hdac by similar compounds can affect multiple pathways, including those involved in cell proliferation, apoptosis, and gene expression .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities against certain cancer cell lines . This suggests that 2-Amino-N-pentylbenzamide might also have potential anticancer effects.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Amino-N-pentylbenzamide are not fully understood due to limited research. As an amide, it may share some common characteristics with other amides. For instance, amides are known to participate in various biochemical reactions, often acting as intermediates in metabolic pathways
Cellular Effects
For instance, some amides have been found to exhibit inhibitory activity against certain enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Amino-N-pentylbenzamide is not well-established. As an amide, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
As an amide, it may participate in various metabolic processes, potentially interacting with certain enzymes or cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-pentylbenzamide typically involves the reaction of 2-aminobenzamide with pentylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
2-aminobenzamide+pentylamine→2-Amino-N-pentylbenzamide
Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-N-pentylbenzamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency.
Types of Reactions:
Oxidation: 2-Amino-N-pentylbenzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction of 2-Amino-N-pentylbenzamide can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkoxylated benzamides.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzamide: Lacks the pentyl chain, making it less hydrophobic and potentially less bioavailable.
N-pentylbenzamide: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological targets.
2-Amino-N-phenylbenzamide: Contains a phenyl group instead of a pentyl chain, altering its chemical properties and reactivity.
Uniqueness: 2-Amino-N-pentylbenzamide is unique due to the presence of both the amino group and the pentyl chain. This combination enhances its reactivity and allows for a broader range of chemical modifications. The pentyl chain increases the compound’s hydrophobicity, potentially improving its bioavailability and interaction with lipid membranes.
Eigenschaften
IUPAC Name |
2-amino-N-pentylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREKETPBJSEWCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)

![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)

![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)




![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)



